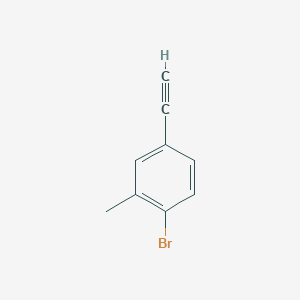
1-Bromo-4-ethynyl-2-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Bromo-4-ethynyl-2-methylbenzene” is a chemical compound with the molecular formula C9H7Br . It has a molecular weight of 195.06 g/mol . The IUPAC name for this compound is 1-bromo-4-ethynyl-2-methylbenzene .
Molecular Structure Analysis
The InChI code for “1-Bromo-4-ethynyl-2-methylbenzene” is InChI=1S/C9H7Br/c1-3-8-4-5-9(10)7(2)6-8/h1,4-6H,2H3 . The Canonical SMILES representation is CC1=C(C=CC(=C1)C#C)Br .
Chemical Reactions Analysis
As a benzene derivative, “1-Bromo-4-ethynyl-2-methylbenzene” can undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Physical And Chemical Properties Analysis
“1-Bromo-4-ethynyl-2-methylbenzene” has a molecular weight of 195.06 g/mol . It has a computed XLogP3-AA value of 3.2, indicating its lipophilicity . It has no hydrogen bond donor count and no hydrogen bond acceptor count . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 193.97311 g/mol . The topological polar surface area is 0 Ų . It has a heavy atom count of 10 .
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
1-Bromo-4-ethynyl-2-methylbenzene serves as a key intermediate in the synthesis of various organic compounds. Its utility in organic synthesis is highlighted by its participation in Sonogashira coupling reactions, a pivotal method for forming carbon-carbon bonds between alkynes and aryl or vinyl halides. This process is instrumental in constructing ethynylated biaryls and asymmetric diethynylated benzene derivatives, showcasing its versatility in facilitating complex molecular architectures (Hassaneen et al., 2015). Additionally, the compound's bromine atom is reactive towards nucleophilic substitution reactions, allowing for further functional group transformations essential in organic synthesis.
Material Science and Polymer Research
In material science, 1-Bromo-4-ethynyl-2-methylbenzene's derivatives have been explored for their potential in improving the electron transfer processes in polymer solar cells. The introduction of related bromo-substituted compounds into the active layers of polymer solar cells has been demonstrated to significantly enhance device performance. This improvement is attributed to the formation of charge transfer complexes, which facilitate excitonic dissociation at the donor-acceptor interface, thereby improving the power conversion efficiency of these solar cells (Fu et al., 2015).
Crystallography and Solid-State Chemistry
The study of weak intermolecular interactions in crystal structures is another area where derivatives of 1-Bromo-4-ethynyl-2-methylbenzene have found application. Research in this field has led to the development of novel crystal packing motifs, facilitated by the specific interactions between bromo- and ethynyl groups. These studies provide valuable insights into the design of molecular materials with desired physical properties, through the strategic manipulation of weak forces such as halogen bonds and π-π interactions (Guo et al., 2001).
Advanced Organic Transformations
The compound and its related analogs play a crucial role in advanced organic transformations, including the synthesis of higher 1-bromoalkanes and the preparation of ethynylated biaryls. These processes are fundamental in the development of new pharmaceuticals, agrochemicals, and organic materials. The ability to efficiently synthesize and manipulate such bromo- and ethynyl-substituted compounds is central to modern organic chemistry and material science (Wei, 2012).
Mecanismo De Acción
Target of Action
The primary target of 1-Bromo-4-ethynyl-2-methylbenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and a key target for electrophilic aromatic substitution .
Mode of Action
The compound interacts with its target through a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway primarily affected by 1-Bromo-4-ethynyl-2-methylbenzene is the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom on the benzene ring with an electrophile . The downstream effects of this pathway include the formation of a substituted benzene ring .
Pharmacokinetics
The compound’sADME properties (Absorption, Distribution, Metabolism, and Excretion) would likely be influenced by its chemical structure and the nature of its interactions with the benzene ring .
Result of Action
The result of the action of 1-Bromo-4-ethynyl-2-methylbenzene is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution pathway, resulting in the replacement of a hydrogen atom on the benzene ring with an electrophile .
Action Environment
The action, efficacy, and stability of 1-Bromo-4-ethynyl-2-methylbenzene can be influenced by various environmental factors. These could include temperature, pH, and the presence of other chemical compounds . .
Propiedades
IUPAC Name |
1-bromo-4-ethynyl-2-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br/c1-3-8-4-5-9(10)7(2)6-8/h1,4-6H,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTNVYGSRXLQSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

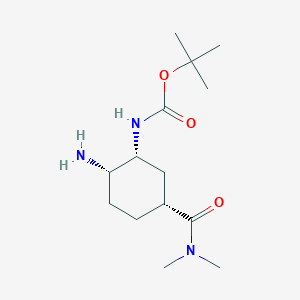
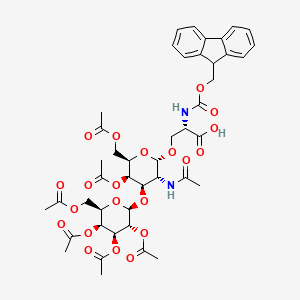

![tert-butyl N-[3-(3-fluorophenyl)prop-2-yn-1-yl]carbamate](/img/structure/B1381389.png)
![ethyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate](/img/structure/B1381391.png)
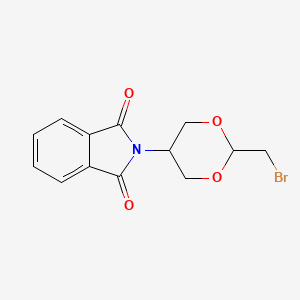



![2-Bromo-5-fluorobenzo[b]furan-3(2H)-one](/img/structure/B1381396.png)
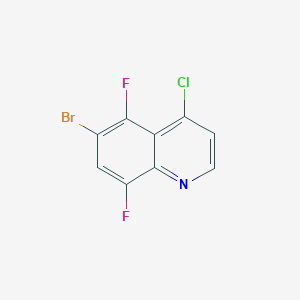
![3-(Bromodifluoromethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1381400.png)

![1-Benzyl-3-methyl-1,4-dihydropyrazolo[4,3-c]pyrazole](/img/structure/B1381402.png)